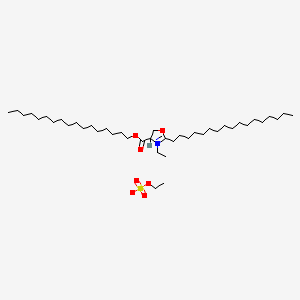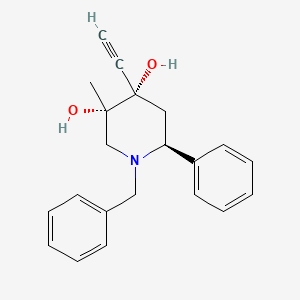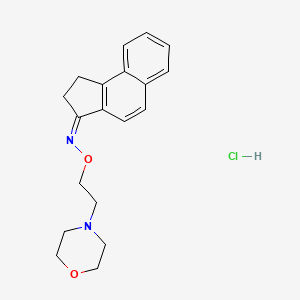
Disodium azacycloheptane diphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium azacycloheptane diphosphonate is a chemical compound with the molecular formula C6H13NNa2O6P2. It is a disodium salt of azacycloheptane diphosphonic acid and is known for its chelating properties, which make it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of disodium azacycloheptane diphosphonate typically involves the reaction of azacycloheptane with phosphorous acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to neutralize the acidic by-products.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale chemical synthesis process that involves the use of reactors to maintain optimal reaction conditions. The process ensures high purity and yield of the final product, which is then purified through crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Disodium azacycloheptane diphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted azacycloheptane diphosphonates.
Applications De Recherche Scientifique
Disodium azacycloheptane diphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions, which is essential in various chemical synthesis processes.
Biology: Employed in biological studies to investigate metal ion interactions with biological molecules.
Medicine: Utilized in medical research for its potential therapeutic properties, particularly in bone health and treatment of osteoporosis.
Industry: Applied in the manufacturing of cosmetics and personal care products as a stabilizer and to improve product stability.
Mécanisme D'action
The compound exerts its effects primarily through its chelating properties, which allow it to bind metal ions. This binding action helps in stabilizing metal ions and preventing their undesirable effects in various applications. The molecular targets and pathways involved include metal ion transport and storage mechanisms.
Comparaison Avec Des Composés Similaires
Ethylenediaminetetraacetic acid (EDTA)
Diethylenetriaminepentaacetic acid (DTPA)
Nitrilotriacetic acid (NTA)
Citric acid
Propriétés
Numéro CAS |
62682-16-0 |
|---|---|
Formule moléculaire |
C6H13NNa2O6P2 |
Poids moléculaire |
303.10 g/mol |
Nom IUPAC |
disodium;hydroxy-[2-[hydroxy(oxido)phosphoryl]azepan-2-yl]phosphinate |
InChI |
InChI=1S/C6H15NO6P2.2Na/c8-14(9,10)6(15(11,12)13)4-2-1-3-5-7-6;;/h7H,1-5H2,(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2 |
Clé InChI |
PXBZPVFAAVSLKY-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(NCC1)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


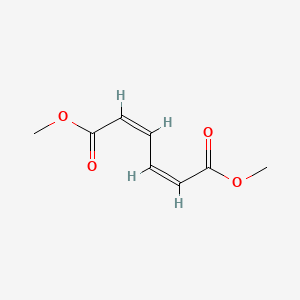
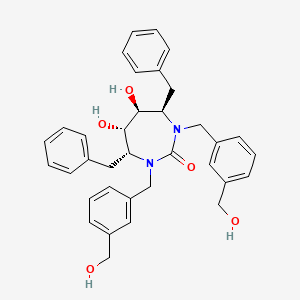
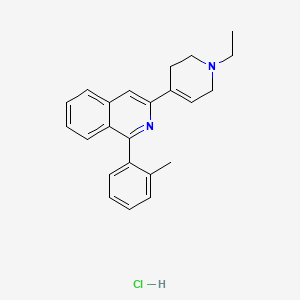
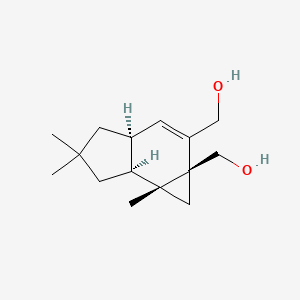

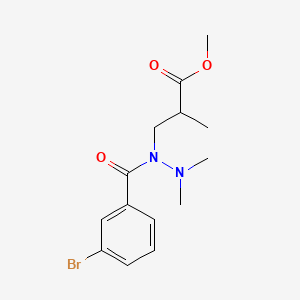
![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)

